molecular formula C20H18O8 B061995 4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid CAS No. 180387-79-5

4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid

Cat. No. B061995
M. Wt: 386.4 g/mol
InChI Key: GGCXWTMEZZGUFT-ZMCAKAGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid is a chemical compound that has recently gained attention in scientific research due to its potential for various applications. This compound is also known as ferulic acid, and it is a natural phenolic compound found in plants such as rice, wheat, and oats. Ferulic acid has been studied extensively for its antioxidant and anti-inflammatory properties, as well as its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Spectroscopic Studies

Research has shown the synthesis and characterization of esters of p-methoxy trans-cinnamic acid, providing insights into their structures and properties. Notably, esters of this compound have been synthesized and studied using various spectroscopic techniques, shedding light on their structural characteristics (Sharma et al., 1988).

Compartmentalization in Sphagnum

In a study on Sphagnum magellanicum, compounds related to trans-cinnamic acid were isolated and analyzed. The study found that specific compartments store endogenous free water-soluble phenolics, including trans-cinnamic acid derivatives (Rasmussen et al., 1995).

Enzymatic Reactions

Research on the amination of olefinic bonds catalyzed by Phenylalanine ammonia-lyase revealed that trans-Cinnamic acid analogs are key substrates in certain enzymatic reactions (Zhao Jian, 1993).

Alpha-Glucosidase Inhibition

A study investigating trans-cinnamic acid derivatives for alpha-glucosidase inhibitory activity found that 4-methoxy-trans-cinnamic acid and its ethyl ester exhibit potent inhibitory activity. This research suggests that these derivatives could be classified as new alpha-glucosidase inhibitors (Adisakwattana et al., 2004).

Antioxidant Properties

Research into the kinetics of lipid oxidation in the presence of cinnamic acid derivatives, including 3-methoxy-4-hydroxy-cinnamic acid, revealed their potential as antioxidants. This study contributes to the understanding of the antioxidant properties of these compounds in food systems (Kortenska et al., 2002).

Cytochrome P450 Oxidation

A study on the catalytic oxidation of para-substituted cinnamic acid derivatives by cytochrome P450 monooxygenase, CYP199A4, revealed that this enzyme can efficiently and selectively oxidize cinnamic acid derivatives, suggesting its potential for biocatalytic applications (Chao et al., 2016).

properties

CAS RN

180387-79-5

Product Name

4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(Z)-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C20H18O8/c1-26-16-10-13(3-6-14(16)21)11-18(20(24)25)28-15-7-4-12(5-8-19(22)23)9-17(15)27-2/h3-11,21H,1-2H3,(H,22,23)(H,24,25)/b8-5+,18-11-

InChI Key

GGCXWTMEZZGUFT-ZMCAKAGVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)O)OC)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)O)OC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid
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4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid
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4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid
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4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid
Reactant of Route 5
4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid
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4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid

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